Cas no 1805489-08-0 (4-Chloromethyl-3-cyano-5-methoxybenzoic acid)

4-Chloromethyl-3-cyano-5-methoxybenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Chloromethyl-3-cyano-5-methoxybenzoic acid
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- Inchi: 1S/C10H8ClNO3/c1-15-9-3-6(10(13)14)2-7(5-12)8(9)4-11/h2-3H,4H2,1H3,(H,13,14)
- InChI Key: LBJPBPPPSIECND-UHFFFAOYSA-N
- SMILES: ClCC1C(C#N)=CC(C(=O)O)=CC=1OC
Computed Properties
- Exact Mass: 225.0192708 g/mol
- Monoisotopic Mass: 225.0192708 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 286
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 70.3
- Molecular Weight: 225.63
4-Chloromethyl-3-cyano-5-methoxybenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013011859-500mg |
4-Chloromethyl-3-cyano-5-methoxybenzoic acid |
1805489-08-0 | 97% | 500mg |
782.40 USD | 2021-06-25 | |
Alichem | A013011859-1g |
4-Chloromethyl-3-cyano-5-methoxybenzoic acid |
1805489-08-0 | 97% | 1g |
1,519.80 USD | 2021-06-25 | |
Alichem | A013011859-250mg |
4-Chloromethyl-3-cyano-5-methoxybenzoic acid |
1805489-08-0 | 97% | 250mg |
504.00 USD | 2021-06-25 |
4-Chloromethyl-3-cyano-5-methoxybenzoic acid Related Literature
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Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
Additional information on 4-Chloromethyl-3-cyano-5-methoxybenzoic acid
4-Chloromethyl-3-cyano-5-methoxybenzoic acid (CAS No. 1805489-08-0): A Versatile Intermediate in Modern Pharmaceutical Synthesis
The compound 4-Chloromethyl-3-cyano-5-methoxybenzoic acid (CAS No. 1805489-08-0) represents a significant intermediate in the realm of pharmaceutical synthesis, offering a unique structural framework that facilitates the development of novel therapeutic agents. Its molecular composition, featuring a benzoic acid core substituted with a 4-chloromethyl group, a 3-cyano moiety, and a 5-methoxy group, endows it with remarkable reactivity and versatility in synthetic chemistry.
This compound has garnered considerable attention in recent years due to its utility in constructing complex molecular architectures. The presence of the 4-chloromethyl group, for instance, provides a reactive site for nucleophilic substitution reactions, enabling the facile introduction of various functional groups. This characteristic is particularly valuable in the synthesis of biologically active molecules, where precise functionalization is often required to achieve desired pharmacological properties.
The 3-cyano substituent further enhances the synthetic potential of this compound. Cyano groups are known to participate in a variety of transformations, including reduction to amine functionalities or conversion to carboxamides, which are common motifs in drug molecules. Moreover, the cyano group can serve as an anchor for further derivatization, allowing chemists to tailor the compound’s properties for specific applications.
In addition to its structural features, 4-Chloromethyl-3-cyano-5-methoxybenzoic acid has found applications in the development of agrochemicals and specialty chemicals. Its benzoic acid backbone is a common scaffold in many natural products and pharmaceuticals, making it a valuable building block for synthetic chemists. The methoxy group at the 5-position adds another layer of functionality, influencing both the electronic and steric properties of the molecule.
The pharmaceutical industry has been particularly interested in this compound due to its potential as a precursor for various therapeutic agents. Recent studies have highlighted its role in the synthesis of inhibitors targeting specific biological pathways. For example, derivatives of this compound have been explored as potential kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The ability to modify different functional groups on the benzoic acid core allows for fine-tuning of binding affinities and selectivity.
One notable application of 4-Chloromethyl-3-cyano-5-methoxybenzoic acid is in the development of anti-inflammatory drugs. Researchers have demonstrated that certain derivatives exhibit significant anti-inflammatory activity by modulating key signaling pathways involved in inflammation. The chloromethyl group plays a pivotal role in these reactions, enabling the formation of stable intermediates that can be further functionalized into active pharmaceutical ingredients (APIs).
The compound’s versatility also extends to its use in material science and polymer chemistry. The benzoic acid core can be incorporated into polymers to enhance their thermal stability and mechanical strength. Additionally, the presence of multiple reactive sites allows for cross-linking and polymerization reactions, leading to the development of novel materials with tailored properties.
In conclusion, 4-Chloromethyl-3-cyano-5-methoxybenzoic acid (CAS No. 1805489-08-0) is a multifaceted intermediate with broad applications across multiple industries. Its unique structural features make it an invaluable tool for synthetic chemists working on pharmaceuticals, agrochemicals, and specialty chemicals. As research continues to uncover new applications and synthetic pathways, this compound is poised to remain a cornerstone in modern chemical synthesis.
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